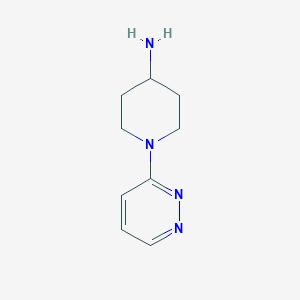
1-(Pyridazin-3-yl)piperidin-4-amine
Übersicht
Beschreibung
1-(Pyridazin-3-yl)piperidin-4-amine is a heterocyclic compound that features both a pyridazine and a piperidine ring. The pyridazine ring is known for its unique physicochemical properties, including weak basicity and a high dipole moment, which contribute to its utility in drug design and molecular recognition . The piperidine ring, on the other hand, is a common structural motif in many pharmaceuticals due to its biological activity .
Wirkmechanismus
- The compound’s primary targets are not explicitly mentioned in the available literature. However, it belongs to the pyridazine and pyridazinone derivatives group, which have shown a wide range of pharmacological activities. These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and other biological effects .
Target of Action
Biochemische Analyse
Biochemical Properties
1-(Pyridazin-3-yl)piperidin-4-amine plays a crucial role in biochemical reactions, particularly in the context of drug discovery and development. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate growth and survival . The interaction between this compound and PKB involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PKB, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic processes, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PKB by binding to its active site . This binding prevents the phosphorylation and activation of PKB, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimental use . Over time, this compound has been observed to induce sustained inhibition of PKB activity, leading to long-term effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may have distinct biological activities. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further modulating its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyridazin-3-yl)piperidin-4-amine can be synthesized through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . Another method includes the cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to biologically important pyridazines in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridazin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyridazin-3-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Shares the pyridazine ring but lacks the piperidine moiety.
Pyridazinone: Contains a keto group in the pyridazine ring, offering different pharmacological properties.
Piperidine: Lacks the pyridazine ring but is widely used in pharmaceuticals.
Uniqueness
1-(Pyridazin-3-yl)piperidin-4-amine is unique due to its combination of the pyridazine and piperidine rings, which endows it with a distinct set of physicochemical and biological properties. This dual-ring structure allows for versatile applications in drug design and molecular recognition .
Eigenschaften
IUPAC Name |
1-pyridazin-3-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9/h1-2,5,8H,3-4,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZVORKZWTMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

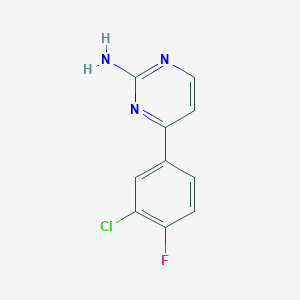
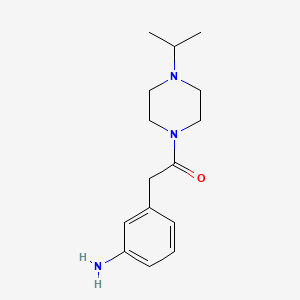
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)

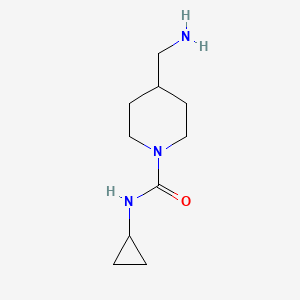
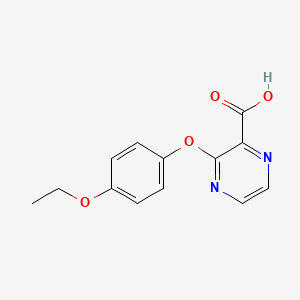
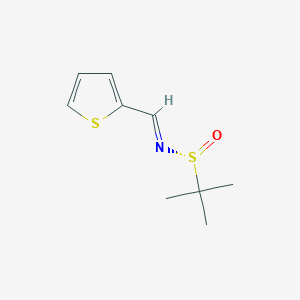
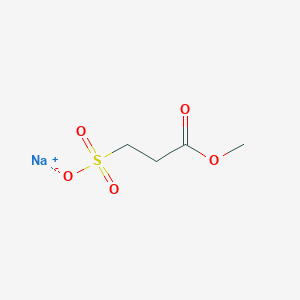
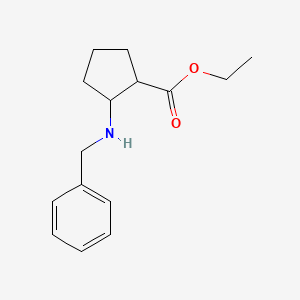
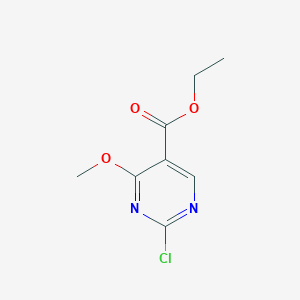
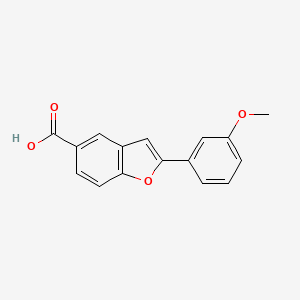

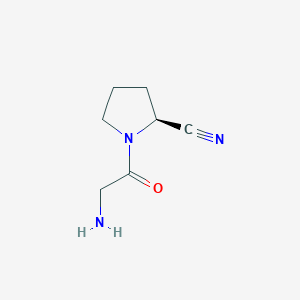
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
